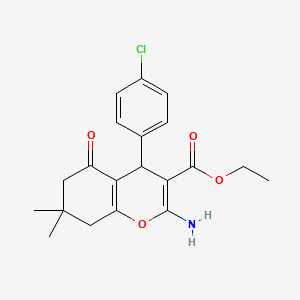

ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC10493562

Molecular Formula: C20H22ClNO4

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22ClNO4 |

|---|---|

| Molecular Weight | 375.8 g/mol |

| IUPAC Name | ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |

| Standard InChI | InChI=1S/C20H22ClNO4/c1-4-25-19(24)17-15(11-5-7-12(21)8-6-11)16-13(23)9-20(2,3)10-14(16)26-18(17)22/h5-8,15H,4,9-10,22H2,1-3H3 |

| Standard InChI Key | PEDLPMDMVMZDAK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N |

| Canonical SMILES | CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 4H-chromene backbone, a bicyclic system comprising a benzene ring fused to a pyran moiety. The chromene core is further functionalized at positions 2, 3, 4, 5, and 7 with the following groups:

-

Amino group (-NH2) at position 2, enabling hydrogen bonding and nucleophilic interactions.

-

Ethyl ester (-COOEt) at position 3, contributing to lipophilicity and metabolic stability.

-

4-Chlorophenyl group at position 4, enhancing hydrophobic interactions and steric bulk.

-

Ketone (=O) at position 5, which participates in keto-enol tautomerism.

-

Two methyl groups (-CH3) at position 7, increasing steric hindrance and modulating ring conformation .

The molecular formula is C20H22ClNO4, with a molar mass of 375.8 g/mol. The IUPAC name reflects these substituents: ethyl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate.

Stereoelectronic Properties

Density Functional Theory (DFT) studies on analogous chromenes reveal distinct electronic features:

-

HOMO-LUMO Gap: Calculations for similar compounds show energy gaps of 3.5–4.2 eV, indicating moderate reactivity .

-

Charge Distribution: The 4-chlorophenyl group exhibits electron-withdrawing effects, polarizing the chromene core. The amino and ester groups create localized regions of electron density, facilitating interactions with biological targets .

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The compound is typically synthesized via one-pot, three-component reactions (3-CRs) involving:

-

Aldehydes: e.g., 4-chlorobenzaldehyde.

-

Active Methylene Compounds: e.g., ethyl cyanoacetate or malononitrile.

-

Enolizable Carbonyl Compounds: e.g., dimedone (5,5-dimethylcyclohexane-1,3-dione) .

Table 1: Comparison of Catalytic Systems for Chromene Synthesis

| Catalyst | Conditions | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Nano-kaoline/BF3/Fe3O4 | Solvent-free, 80°C | 92 | 1.5 | |

| NS-doped GOQDs | Ethanol, reflux | 98 | 2 | |

| Piperidine (conventional) | Ethanol, reflux | 85 | 4 |

The reaction proceeds via Knoevenagel condensation (aldehyde + active methylene compound) followed by Michael addition and cyclization to form the chromene ring . Nano-catalysts like Fe3O4-supported systems enhance reaction efficiency by providing high surface area and recyclability .

Green Chemistry Innovations

Recent advancements emphasize sustainability:

-

Solvent-free synthesis: Nano-kaoline/BF3/Fe3O4 catalyzes reactions without solvents, reducing waste .

-

Biodegradable catalysts: NS-doped graphene oxide quantum dots (GOQDs) achieve 98% yield in ethanol, combining high efficiency with environmental safety .

Analytical Characterization

Table 2: Key Spectroscopic Features

| Technique | Observations | Reference |

|---|---|---|

| FT-IR | ν(NH2) = 3360 cm⁻¹; ν(C=O) = 1680 cm⁻¹ | |

| 1H NMR | δ 1.25 (t, 3H, CH2CH3); δ 4.15 (q, 2H, OCH2) | |

| 13C NMR | δ 165.2 (C=O); δ 114.5 (C-Cl) | |

| MS (ESI+) | m/z 376.1 [M+H]+ |

Computational Insights

DFT Studies

-

Molecular Electrostatic Potential (MEP): Reveals nucleophilic regions at the amino group and electrophilic zones near the chlorophenyl ring .

-

Natural Bond Orbital (NBO) Analysis: Highlights strong hyperconjugative interactions between the lone pairs of the amino group and the σ* orbitals of adjacent C-N bonds .

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume